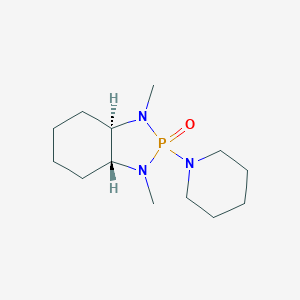

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide

Descripción general

Descripción

Métodos De Preparación

El ácido fítico dodecasodium, sal hidratada, se puede preparar mediante varios métodos:

Reacción de neutralización: Esto implica la reacción del ácido fítico con hidróxido de sodio para producir la sal de sodio.

Método de intercambio iónico: Este método implica la extracción de ácido fítico de fuentes vegetales como semillas, granos y salvado de arroz, seguido de intercambio iónico para obtener la sal de sodio.

Producción industrial: Industrialmente, el ácido fítico se extrae de fuentes vegetales utilizando métodos de síntesis química, fermentación microbiana o extracción con solventes.

Análisis De Reacciones Químicas

El ácido fítico dodecasodium, sal hidratada, sufre varias reacciones químicas:

Quelación: Quela fuertemente iones metálicos multivalentes, formando complejos estables.

Inhibición de enzimas: Inhibe la actividad enzimática de la xantina oxidasa, reduciendo la formación de ácido úrico y superóxido.

Oxidación y reducción: El compuesto exhibe propiedades antioxidantes al reducir las especies reactivas de oxígeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen hidróxido de sodio para la neutralización y varios iones metálicos para la quelación. Los principales productos formados son complejos metálicos-fitato estables .

Aplicaciones Científicas De Investigación

El ácido fítico dodecasodium, sal hidratada, tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido fítico dodecasodium, sal hidratada, ejerce sus efectos a través de varios mecanismos:

Quelación: Quela iones metálicos multivalentes, reduciendo su disponibilidad para los procesos biológicos.

Inhibición enzimática: Inhibe la xantina oxidasa, reduciendo la formación de ácido úrico y superóxido.

Acción antioxidante: Reduce las especies reactivas de oxígeno, protegiendo las células del daño oxidativo.

Los objetivos moleculares involucrados incluyen iones metálicos y la enzima xantina oxidasa .

Comparación Con Compuestos Similares

El ácido fítico dodecasodium, sal hidratada, se puede comparar con otros compuestos similares, como:

Fitato de calcio: Otra sal de ácido fítico, que también quela iones metálicos pero tiene diferentes propiedades de solubilidad.

Ácido fítico: El compuesto padre, que es menos soluble y menos estable en comparación con su sal de sodio.

Inositol hexafosfato: Un compuesto similar con propiedades quelantes similares pero diferentes actividades biológicas.

El ácido fítico dodecasodium, sal hidratada, es único debido a su alta solubilidad, estabilidad y fuerte capacidad quelante .

Actividad Biológica

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, also known by its CAS number 161390-52-9, is a phosphole compound that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N3OP, with a molecular weight of approximately 271.34 g/mol. The structure features a piperidine ring and a phosphole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N3OP |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 161390-52-9 |

| Purity | ≥95% |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that could mitigate oxidative stress in cellular systems.

- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective effects in various in vitro models. This suggests potential applications in neurodegenerative diseases.

- Anticancer Potential : Some studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized to interact with various cellular pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and inflammation.

- Modulation of Neurotransmitter Systems : The piperidine moiety might influence neurotransmitter levels or receptor activity in the brain.

Study on Antioxidant Activity

In a study examining the antioxidant properties of various phosphole derivatives, this compound demonstrated significant free radical scavenging activity compared to control compounds. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Neuroprotective Effects in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of induced neurotoxicity. Results indicated that administration led to improved cognitive function and reduced neuronal damage compared to untreated controls. The findings support further exploration into its use for treating neurodegenerative disorders such as Alzheimer's disease.

Propiedades

IUPAC Name |

(3aR,7aR)-1,3-dimethyl-2-piperidin-1-yl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N3OP/c1-14-12-8-4-5-9-13(12)15(2)18(14,17)16-10-6-3-7-11-16/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAVWNADMBKGB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCCC[C@H]2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441840 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161390-52-9 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.